3,4,5-Trifluorobenzylzinc bromide
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Overview
Description
3,4,5-Trifluorobenzylzinc bromide is an organozinc compound with the molecular formula C7H4BrF3Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,4,5-Trifluorobenzylzinc bromide generally involves the reaction of 3,4,5-trifluorobenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3,4,5-Trifluorobenzyl bromide+Zn→3,4,5-Trifluorobenzylzinc bromide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of larger reactors, more efficient mixing, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trifluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in other types of reactions, including:
Oxidation: Though less common, it can undergo oxidation under specific conditions.
Reduction: It can be reduced to form simpler organozinc compounds.
Substitution: This is the most common reaction, where it reacts with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium or nickel catalysts, halides, and other electrophiles.
Conditions: Reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at controlled temperatures to optimize yield and selectivity.
Major Products
The major products formed from reactions involving this compound are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
3,4,5-Trifluorobenzylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules.
Biology: It can be used to synthesize biologically active compounds, which are then studied for their potential therapeutic effects.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3,4,5-Trifluorobenzylzinc bromide exerts its effects is primarily through its role as a nucleophile in substitution reactions. The zinc atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom, which then attacks electrophiles to form new bonds. This mechanism is crucial in cross-coupling reactions where the compound forms new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trifluorobenzyl bromide
- 3,5-Difluorobenzyl bromide
- 4-(Trifluoromethyl)benzyl bromide
Uniqueness
3,4,5-Trifluorobenzylzinc bromide is unique due to its trifluoromethyl groups, which impart distinct electronic properties that enhance its reactivity in cross-coupling reactions. Compared to similar compounds, it offers higher selectivity and efficiency in forming carbon-carbon bonds, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
bromozinc(1+);1,2,3-trifluoro-5-methanidylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3.BrH.Zn/c1-4-2-5(8)7(10)6(9)3-4;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILUZGMMLLTKAV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=C(C(=C1)F)F)F.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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